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Compound of Interest

Compound Name: 3-Bromo-5-fluoropyridin-4-OL

CAS No.: 1214342-60-5

Cat. No.: B577443 Get Quote

The pyridine ring is a foundational structural motif in a vast array of pharmaceuticals and

agrochemicals.[4] Its nitrogen atom acts as a hydrogen bond acceptor and imparts basicity,

influencing solubility and receptor binding. The strategic functionalization of the pyridine ring is

a cornerstone of modern drug design. Halogenation, in particular, offers a nuanced approach to

molecular engineering.

Fluorine: Often incorporated to block metabolic oxidation sites, increase binding affinity

through favorable electrostatic interactions, and lower the pKa of nearby basic centers.[5]

Bromine: Can increase lipophilicity and serves as a potent halogen bond donor, a specific

and directional non-covalent interaction increasingly exploited in rational drug design.[6]

Furthermore, the bromo-substituent provides a reactive handle for subsequent cross-

coupling reactions, enabling the synthesis of more complex derivatives.[4]

3-Bromo-5-fluoropyridin-4-ol combines these features with a hydroxyl group, which can act

as both a hydrogen bond donor and acceptor, and can exist in tautomeric equilibrium with its

pyridone form. This confluence of functionalities suggests a rich chemical profile with potential

applications as a versatile synthetic intermediate or a core fragment for biologically active

agents. This guide details the theoretical protocols necessary to build a foundational

understanding of this molecule from first principles.
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Theoretical Foundations: The Power of
Computational Prediction
To investigate the properties of 3-Bromo-5-fluoropyridin-4-ol, a multi-faceted computational

approach is required. The primary tool for this investigation is Density Functional Theory (DFT),

which offers an exceptional balance of computational efficiency and accuracy for systems of

this size.[7]

Causality Behind Method Selection: We select DFT, specifically the B3LYP functional with a

Pople-style 6-311++G(d,p) basis set, as our primary workhorse.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of

the exact Hartree-Fock exchange, providing a robust description of electronic structures for a

wide range of organic molecules.[8]

6-311++G(d,p) Basis Set: This is a flexible, split-valence basis set. The "++" indicates the

inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately

describing anions and non-covalent interactions. The "(d,p)" denotes the addition of

polarization functions, which are essential for describing the anisotropic electron distribution

in molecules with heteroatoms and π-systems.

For higher accuracy validation of interaction energies, Møller-Plesset second-order perturbation

theory (MP2) will be employed, as it provides a better description of electron correlation and

dispersion forces, which are critical for analyzing potential intermolecular interactions.[6]
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Conceptual Overview of the Theoretical Approach
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Caption: Relationship between the target molecule and the theoretical workflow.

A Proposed Workflow for Theoretical Investigation
The following protocols outline a self-validating system where each computational step builds

upon the last, culminating in a comprehensive electronic and structural profile of the target
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molecule.

Detailed Computational Workflow

Geometry & Vibrations
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7. Molecular Electrostatic
Potential (MEP)

8. Natural Bond Orbital
(NBO) Analysis
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Caption: Step-by-step workflow for the theoretical characterization.

Molecular Geometry and Vibrational Analysis
A precise molecular structure is the foundation for all other calculated properties.

Protocol:

Input Structure: Construct an initial 3D model of 3-Bromo-5-fluoropyridin-4-ol. Consider

both the -OH (enol) and the alternative pyridone (keto) tautomers, as their relative stability

must be determined.

Geometry Optimization: Perform a full geometry optimization without constraints using the

DFT/B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular
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geometry to find the lowest energy conformation.

Frequency Calculation: At the optimized geometry, perform a vibrational frequency

calculation. The absence of any imaginary frequencies confirms that the structure

corresponds to a true local energy minimum. The Gibbs free energy from this calculation will

be used to determine the most stable tautomer under standard conditions.

Expected Data Output (Hypothetical for the -OH Tautomer):

Parameter Predicted Value Justification

C3-Br Bond Length (Å) ~1.89 Typical for a C(sp²)-Br bond.

C5-F Bond Length (Å) ~1.35 Typical for a C(sp²)-F bond.

C4-O Bond Length (Å) ~1.36

Shorter than a typical C-O

single bond due to resonance

with the aromatic ring.

O-H Bond Length (Å) ~0.97
Standard for a phenolic

hydroxyl group.

C-N-C Angle (°) ~117
Consistent with the geometry

of a pyridine ring.

Lowest Frequency (cm⁻¹) > 0
Confirms the structure is a true

energy minimum.

Prediction of Spectroscopic Signatures
Theoretical spectroscopy is vital for validating a potential synthesis, allowing for direct

comparison between predicted and experimental data.

Protocols:

NMR Spectroscopy: Using the optimized geometry, calculate the isotropic shielding values

for ¹H and ¹³C nuclei via the Gauge-Independent Atomic Orbital (GIAO) method. Reference

these values against a standard (e.g., Tetramethylsilane, TMS) calculated at the same level

of theory to obtain chemical shifts (δ).
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Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities

are a direct output of the frequency calculation. These can be plotted to generate a predicted

IR spectrum. Key vibrations to analyze include the O-H stretch, C-F stretch, C-Br stretch,

and aromatic C=C/C=N stretching modes.

UV-Visible Spectroscopy: Employ Time-Dependent DFT (TD-DFT) to calculate the energies

of the first several singlet electronic transitions. This will predict the wavelength of maximum

absorption (λ_max) and the corresponding oscillator strengths, providing insight into the

molecule's electronic structure.

Analysis of Quantum Chemical Descriptors
These descriptors translate the complex electronic structure into chemically intuitive concepts

of reactivity and stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and

Lowest Unoccupied Molecular Orbital (LUMO) are critical.

HOMO: Represents the ability to donate an electron. Its energy level correlates with the

ionization potential.

LUMO: Represents the ability to accept an electron. Its energy level correlates with the

electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key

indicator of chemical stability. A large gap implies high stability and low reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential

on the molecule's electron density surface.

Rationale: It visually identifies the electron-rich and electron-poor regions of the molecule.

Interpretation:

Negative Regions (Red/Yellow): Electron-rich areas, such as around the nitrogen and

oxygen atoms, are susceptible to electrophilic attack.
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Positive Regions (Blue): Electron-poor areas, such as the hydrogen of the hydroxyl

group and potentially a region of positive potential on the bromine atom (a "σ-hole"), are

susceptible to nucleophilic attack. This σ-hole is the basis for halogen bonding.[6]

Natural Bond Orbital (NBO) Analysis:

Rationale: NBO analysis provides a detailed picture of charge distribution and

intramolecular bonding.

Insights Gained: It quantifies the natural atomic charges on each atom, revealing the

inductive effects of the fluorine and bromine substituents. It can also identify stabilizing

intramolecular interactions, such as hyperconjugation between lone pairs and antibonding

orbitals (e.g., O(lp) -> C-C(π*)).

Pathway to Experimental Validation
A theoretical study is most powerful when it is used to guide and validate experimental work.

The predictions made in this guide constitute a set of verifiable hypotheses.

Proposed Synthesis & Characterization Protocol:

Synthesis: A plausible synthetic route could involve the halogenation of a suitable pyridinol

precursor. For instance, the bromination and fluorination of 4-hydroxypyridine or a related

derivative could be explored, drawing on established methodologies for pyridine

functionalization.[9][10]

Purification: The synthesized compound must be purified, typically using column

chromatography or recrystallization, to ensure high purity for analysis.

Spectroscopic Confirmation:

Acquire ¹H NMR, ¹³C NMR, and FT-IR spectra of the purified compound.

Compare the experimental peak positions, multiplicities, and intensities with the

theoretically predicted spectra. A strong correlation validates both the synthesized

structure and the computational model.

Structural Confirmation:
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Obtain a high-resolution mass spectrum to confirm the molecular formula.

If a suitable crystal can be grown, single-crystal X-ray diffraction would provide the

definitive experimental geometry (bond lengths and angles) for direct comparison with the

DFT-optimized structure.

Future Directions and Applications
The data generated from this theoretical framework can inform several key areas in drug

development and materials science:

Pharmacophore Modeling: The MEP map and the locations of hydrogen/halogen bond

donors and acceptors can be used to design molecules that fit into the active site of a target

protein.

Reactivity Prediction: FMO analysis can predict the molecule's susceptibility to different

reaction conditions, aiding in the design of synthetic routes to create a library of derivatives.

Molecular Docking: The optimized 3D structure can be used as an input for molecular

docking simulations to screen for potential biological targets and predict binding affinities.

Conclusion
This technical guide outlines a comprehensive and rigorous theoretical workflow for the

characterization of 3-Bromo-5-fluoropyridin-4-ol. By employing established computational

techniques like DFT and MP2, we can generate reliable predictions of its geometric,

spectroscopic, and electronic properties in advance of its synthesis. This in silico-first approach

embodies the principles of modern chemical research, enabling a more efficient, cost-effective,

and targeted discovery process. The resulting data will provide an invaluable foundation for

researchers and drug development professionals seeking to exploit the unique potential of this

halogenated pyridinol scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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